(E)-pentyl 4-((2-cyano-3-morpholino-3-oxoprop-1-en-1-yl)amino)benzoate
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Overview
Description
(E)-pentyl 4-((2-cyano-3-morpholino-3-oxoprop-1-en-1-yl)amino)benzoate is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzoate ester, a cyano group, and a morpholino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-pentyl 4-((2-cyano-3-morpholino-3-oxoprop-1-en-1-yl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The esterification reaction can be carried out using benzoic acid and pentanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting pentyl benzoate is then subjected to a series of reactions to introduce the cyano and morpholino groups.
Esterification: Benzoic acid reacts with pentanol in the presence of sulfuric acid to form pentyl benzoate.
Nitrile Formation:
Morpholino Group Introduction: The morpholino group is introduced via a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-pentyl 4-((2-cyano-3-morpholino-3-oxoprop-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and morpholino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate ester.
Reduction: Reduced forms of the cyano and morpholino groups.
Substitution: Substituted derivatives with different functional groups replacing the cyano or morpholino groups.
Scientific Research Applications
(E)-pentyl 4-((2-cyano-3-morpholino-3-oxoprop-1-en-1-yl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-pentyl 4-((2-cyano-3-morpholino-3-oxoprop-1-en-1-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano and morpholino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-pentyl 4-((2-cyano-3-piperidino-3-oxoprop-1-en-1-yl)amino)benzoate
- (E)-pentyl 4-((2-cyano-3-pyrrolidino-3-oxoprop-1-en-1-yl)amino)benzoate
Uniqueness
(E)-pentyl 4-((2-cyano-3-morpholino-3-oxoprop-1-en-1-yl)amino)benzoate is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may contain different cyclic amines, such as piperidine or pyrrolidine.
Properties
IUPAC Name |
pentyl 4-[[(E)-2-cyano-3-morpholin-4-yl-3-oxoprop-1-enyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-3-4-11-27-20(25)16-5-7-18(8-6-16)22-15-17(14-21)19(24)23-9-12-26-13-10-23/h5-8,15,22H,2-4,9-13H2,1H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXAVAIZUWMDN-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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